molecular formula C11H15N3O B2874547 2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2199902-13-9

2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No.: B2874547
CAS No.: 2199902-13-9
M. Wt: 205.261
InChI Key: TZWRQIMOEHWHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both azetidine and pyridazinone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition of azetidine derivatives with appropriate dienophiles under controlled conditions. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can interact with active sites of enzymes, inhibiting their activity, while the pyridazinone moiety can participate in hydrogen bonding and hydrophobic interactions with biological molecules .

Properties

IUPAC Name

2-(azetidin-3-ylmethyl)-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11-4-3-10(9-1-2-9)13-14(11)7-8-5-12-6-8/h3-4,8-9,12H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWRQIMOEHWHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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